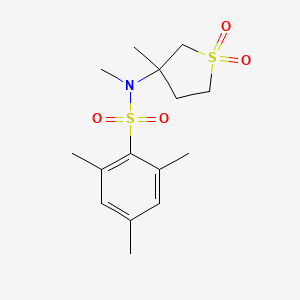![molecular formula C26H30N2O3 B6025007 [4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B6025007.png)
[4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxycyclohexyl group, an ethynyl group, a phenyl group, a methoxyphenyl group, and a piperazinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves multiple steps, including the formation of key intermediates and the coupling of these intermediates under specific reaction conditions. The process typically begins with the preparation of the hydroxycyclohexyl and methoxyphenyl intermediates, followed by their coupling with the piperazinyl group through a series of reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the production process and minimize the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethynyl group may produce an alkane.
Wissenschaftliche Forschungsanwendungen
[4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the manufacture of flexible plastics.
Dichloroaniline: An aniline derivative with various industrial applications.
Uniqueness
What sets [4-[2-(1-Hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxycyclohexyl and methoxyphenyl groups, along with the piperazinyl moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-24-8-4-3-7-23(24)27-17-19-28(20-18-27)25(29)22-11-9-21(10-12-22)13-16-26(30)14-5-2-6-15-26/h3-4,7-12,30H,2,5-6,14-15,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFOIISYATFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4(CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-azepanyl)-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6024930.png)
![(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6024938.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide](/img/structure/B6024946.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6024950.png)
![3,5-dimethoxy-N-{[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6024957.png)
![2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6024965.png)
![7-(3-methoxybenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024970.png)

![1-(1-azocanyl)-3-(5-methoxy-2-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024981.png)

![ethyl 3-(2-methoxyethyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6025005.png)
![N-(3-methoxybenzyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6025012.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B6025030.png)
